10beta-Hydroxyestr-4-ene-3,17-dione

Description

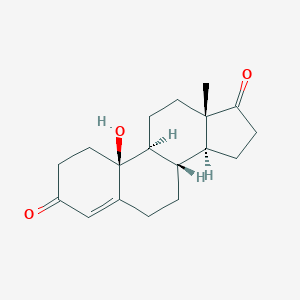

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13S,14S)-10-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-17-8-7-15-13(14(17)4-5-16(17)20)3-2-11-10-12(19)6-9-18(11,15)21/h10,13-15,21H,2-9H2,1H3/t13-,14-,15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCHNCKGJOZKD-FTAMUGHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474526 | |

| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-96-8 | |

| Record name | 10|A-hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Endogenous Steroid Metabolomics

10β-Hydroxyestr-4-ene-3,17-dione fits within the complex web of steroid metabolism, particularly concerning the pathways of C19 and C18 steroids. Its core structure, estr-4-ene-3,17-dione, is also known as bolandione or 19-norandrostenedione (B190405), a known precursor to the anabolic steroid nandrolone (B1676933) (19-nortestosterone). wikipedia.org Bolandione is metabolized to nandrolone, and studies have shown that ingestion of 19-norandrostenedione can lead to a positive drug test for nandrolone metabolites. wikipedia.orgresearchgate.net

The parent structure, androstenedione (B190577), is a pivotal endogenous steroid produced by the adrenal glands and gonads, serving as a direct precursor to both testosterone (B1683101) and the estrogen, estrone (B1671321). wikipedia.orgnih.gov The conversion of androgens like androstenedione to estrogens is catalyzed by the enzyme aromatase. This process involves a series of three hydroxylation reactions at the C19 position, leading to the removal of the C19 methyl group and the aromatization of the A-ring. nih.govnih.gov Intermediates in this reaction, such as 19-hydroxyandrostenedione and 19-oxoandrostenedione, can be released from the enzyme and detected in tissues. nih.gov

10β-Hydroxyestr-4-ene-3,17-dione is a 19-nor (estrane) steroid, meaning it lacks the C19 methyl group. Instead, it possesses a hydroxyl group at the C10 position, the very carbon from which the methyl group is absent. This structural feature places it in a unique position relative to the aromatase pathway. While not a direct intermediate in the canonical conversion of androstenedione to estrone, its formation could be hypothesized as a metabolic byproduct of either endogenous 19-norsteroids or the metabolism of synthetic anabolic steroids like nandrolone. Its precise endogenous role and concentration, however, remain subjects for further investigation.

Overview of 10β Hydroxyestr 4 Ene 3,17 Dione: Structure and Significance in Steroid Chemistry

The chemical identity of 10β-Hydroxyestr-4-ene-3,17-dione is encoded in its name, providing a clear picture of its molecular architecture.

Structural Features:

Estrane (B1239764) Core: It is built upon an estrane (C18) steroid nucleus, distinguishing it from androstane (B1237026) (C19) steroids like testosterone (B1683101) by the absence of a methyl group at the C10 position.

Unsaturation: The "-4-ene" designation indicates a double bond between carbons 4 and 5 of the A-ring.

Ketone Groups: The "-3,17-dione" suffix signifies the presence of two ketone functional groups, one at C3 and the other at C17. This is the same oxidation state as the precursor androstenedione (B190577). wikipedia.org

Hydroxyl Group: The key feature is the "10β-Hydroxy-" prefix. This indicates a hydroxyl (-OH) group attached to carbon 10, oriented in the beta position, meaning it projects "upward" from the plane of the steroid nucleus.

This specific combination of features lends the molecule particular significance in steroid chemistry. The C10 position is sterically and electronically crucial. In androgens, it holds the C19-methyl group that is the target of the aromatase enzyme. The presence of a hydroxyl group at this position dramatically alters the molecule's polarity and three-dimensional shape compared to its parent compound, 19-norandrostenedione (B190405). This modification is expected to significantly influence its interaction with steroidogenic enzymes and receptors. For instance, studies on other hydroxylated steroids have shown that the position and orientation of a hydroxyl group can drastically alter binding affinity for enzymes like aromatase. acs.org The study of such analogs provides insight into the structural requirements for enzyme-substrate interactions.

| Compound Name | Core Nucleus | Group at C10 | Group at C3 | Group at C17 |

|---|---|---|---|---|

| 10β-Hydroxyestr-4-ene-3,17-dione | Estrane (C18) | β-Hydroxyl (-OH) | Ketone (=O) | Ketone (=O) |

| Bolandione (19-Norandrostenedione) | Estrane (C18) | Hydrogen (-H) | Ketone (=O) | Ketone (=O) |

| Androstenedione | Androstane (C19) | Methyl (-CH₃) | Ketone (=O) | Ketone (=O) |

| Nandrolone (B1676933) | Estrane (C18) | Hydrogen (-H) | Ketone (=O) | β-Hydroxyl (-OH) |

| Testosterone | Androstane (C19) | Methyl (-CH₃) | Ketone (=O) | β-Hydroxyl (-OH) |

Academic Research Trajectories and Scope for 10β Hydroxyestr 4 Ene 3,17 Dione Studies

Chemical Synthesis Methodologies for 10β-Hydroxyestr-4-ene-3,17-dione

The laboratory synthesis of 10β-Hydroxyestr-4-ene-3,17-dione and related structures involves several strategic approaches, primarily centered on the controlled oxidation of estrogen precursors.

Stereoselective Oxidation Strategies

The stereoselective oxidation of estrogens like estrone (B1671321) and estradiol (B170435) serves as a foundational method for generating hydroxylated derivatives. While direct synthesis of 10β-Hydroxyestr-4-ene-3,17-dione from these precursors is a complex challenge, the principles of stereoselective oxidation are crucial. For instance, the oxidation of estradiol to estrone is a key transformation, and further oxidation can lead to various hydroxylated products. researchgate.net The control of stereochemistry at the C10 position is a critical aspect of these synthetic routes.

Peroxy Acid-Mediated Oxidations and Radical Initiator Systems

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are potent oxidizing agents used in steroid chemistry. The oxidation of estrone with m-CPBA, particularly in the presence of a radical initiator like benzoyl peroxide (BPO) and under light irradiation, can yield steroidal quinols, including 10β-hydroxyesta-1,4-diene-3,7-dione, a related quinol structure. nih.gov This suggests that radical-mediated pathways play a significant role in the formation of such compounds. nih.gov The reaction of steroidal phenols with m-CPBA in the presence of an iron salt has been developed to produce a mixture of p-quinol and 4β,5β-epoxyquinol. nih.gov Furthermore, the use of ultrasound in conjunction with oxidizing agents like hydrogen peroxide has been shown to enhance the degradation and transformation of estrogen hormones, indicating the role of radical-mediated reactions. scialert.net

Epoxidation and Ring-Opening Reactions of Estra-5(10)-ene Derivatives

The epoxidation of the Δ⁵(¹⁰) double bond in estra-5(10)-ene derivatives is a key strategy for introducing functionality at the C10 position. Subsequent acid-catalyzed or nucleophilic ring-opening of the resulting epoxide can lead to the formation of a 10β-hydroxy group. Epoxides are highly reactive three-membered rings that can be opened by a variety of nucleophiles, making them versatile intermediates in organic synthesis. mdpi.comrsc.org The stereochemistry of the epoxidation and the regioselectivity of the ring-opening are critical factors in determining the final product. For example, the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one has been studied, demonstrating the formation of spiro-oxiranes. nih.gov While this specific example focuses on the D-ring, the principles of epoxidation and ring-opening are broadly applicable to the A-ring for the synthesis of 10β-hydroxylated steroids.

Derivatization and Analog Synthesis Approaches Related to the 10β-Hydroxyestr-4-ene-3,17-dione Scaffold

The 10β-Hydroxyestr-4-ene-3,17-dione scaffold can be modified to create a variety of analogs with potentially different biological activities. Derivatization can occur at various positions on the steroid nucleus. For example, modifications at the C2 or C4 positions of the A-ring of estrone derivatives have been explored to develop inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). d-nb.info Furthermore, the synthesis of E-ring extended estrone derivatives has been achieved through reactions like the Pauson-Khand cycloaddition, demonstrating the versatility of the estrone scaffold for creating complex molecular architectures. researchgate.net The synthesis of various hydroxylated androstene derivatives, which share a similar steroidal backbone, also provides insights into the chemical strategies that could be adapted for the synthesis of 10β-Hydroxyestr-4-ene-3,17-dione analogs. nih.govresearchgate.netnih.gov

Enzymatic Biotransformation and Endogenous Formation of 10β-Hydroxyestr-4-ene-3,17-dione

In biological systems, 10β-Hydroxyestr-4-ene-3,17-dione is formed as a metabolite of estrogens through the action of specific enzymes.

Cytochrome P450-Mediated Biotransformation of Estrogens to Quinol Metabolites

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of endogenous and exogenous compounds, including estrogens. In rat liver microsomes, phenolic A-ring estrogens are metabolized to quinol metabolites by CYP isoenzymes. nih.gov These quinols can then be reduced back to the parent estrogens, creating a bioreversible metabolic cycle. nih.gov Specifically, catechol estrogens, which are hydroxylated at the C2 or C4 positions, can be further oxidized by CYP enzymes such as CYP1A1, CYP1B1, and CYP3A4 to form catechol estrogen quinones. nih.gov While the direct product mentioned is a quinone, the formation of quinol intermediates like 10β-Hydroxyestr-4-ene-3,17-dione is an integral part of this oxidative metabolic pathway. This enzymatic process is a key route for the endogenous formation of this compound.

Investigation of In Vitro and In Vivo Metabolic Pathways

The metabolism of 10beta-Hydroxyestr-4-ene-3,17-dione has been explored through various scientific studies, revealing its transformation into different metabolites depending on the biological environment.

In vitro studies have provided foundational insights into the metabolic potential of this compound. One key investigation involving the incubation of an analogue of this compound with placental microsomal aromatase resulted in the formation of 10β,17β-dihydroxyestr-4-en-3-one. Notably, this particular metabolic conversion did not lead to the production of estrogens, suggesting that in this specific biochemical context, it is not an obligatory precursor to estrogen.

Further in vitro research has focused on the cytotoxic properties of this compound, identified in some studies as HEDD. These studies have utilized various cell lines, including hormone-dependent cancer cells, to assess its biological activity. nih.gov Flow cytometry analysis in these experiments has shown that HEDD can significantly reduce the viability of certain cancer cells, such as hepatic cancer cells. nih.gov To understand the potential mechanisms behind this cytotoxicity, molecular docking studies have been performed. These computational analyses suggest a high affinity of the compound for both the estrogen receptor α and 17β-hydroxysteroid dehydrogenase type 1. nih.gov Additionally, in silico predictions have been made regarding its pharmacokinetic properties, indicating a potential for good oral bioavailability. nih.gov

While comprehensive in vivo metabolic profiling of this compound is an area of ongoing research, studies on related compounds provide valuable context. For instance, the metabolism of the structurally similar aromatase inhibitor, 4-hydroxyandrost-4-ene-3,17-dione, has been investigated in humans. Following oral administration, a range of phase I and phase II metabolites have been identified in urine. nih.gov These include reduction and oxidation products, as well as glucuronide and sulfate (B86663) conjugates. nih.gov Such pathways may share similarities with the peripheral metabolism of this compound.

| Metabolic Context | Metabolite(s) / Observation | Enzyme/System |

| In Vitro (Placental Microsomes) | 10β,17β-dihydroxyestr-4-en-3-one | Aromatase |

| In Vitro (Cancer Cell Lines) | Demonstrated cytotoxic activity | Not specified |

| In Silico (Prediction) | High affinity for Estrogen Receptor α and 17β-Hydroxysteroid Dehydrogenase Type 1 | Not applicable |

Role as a Bioprecursor Prodrug and Central Nervous System (CNS)-Selective Bioactivation

A pivotal aspect of the biological significance of this compound lies in its function as a bioprecursor prodrug with remarkable selectivity for the central nervous system (CNS). researchgate.net This novel therapeutic strategy leverages the unique biochemical environment of the brain to achieve targeted drug delivery, thereby minimizing peripheral side effects.

Bioprecursor prodrugs are compounds that are themselves inactive but are converted into a pharmacologically active agent through metabolic processes within the body. In the case of this compound, it is designed to be preferentially metabolized within the CNS to the corresponding estrogen, specifically estrone. researchgate.net This CNS-selective bioactivation is attributed to the presence of specific enzymes in the brain that can efficiently carry out the necessary reductive conversion. researchgate.net

The underlying principle of this approach is that the prodrug, with its distinct chemical structure, can cross the blood-brain barrier. Once inside the CNS, it undergoes a reductive bioactivation process that transforms it into the active estrogen. This localized conversion results in a high concentration of the therapeutic agent directly at the site of action within the brain, while the prodrug that remains in the peripheral circulation is not converted to the same extent, thus avoiding significant hormonal effects in other parts of the body. researchgate.net

Studies on a closely related compound, 10β,17α-dihydroxyestra-1,4-dien-3-one (α-DHED), further illustrate this principle. This compound acts as a bioprecursor prodrug that selectively produces 17α-estradiol in the brain, offering a targeted approach for neurotherapy without significant peripheral exposure to the active steroid. nih.gov This supports the broader concept of using such para-quinol based steroids for CNS-selective hormone therapy.

| Compound | Type | Bioactivation Product (in CNS) | Key Feature |

| This compound | Bioprecursor Prodrug | Estrone | CNS-Selective Bioactivation |

| 10β,17α-dihydroxyestra-1,4-dien-3-one (α-DHED) | Bioprecursor Prodrug | 17α-Estradiol | CNS-Selective Bioactivation |

Estrogen Receptor Interactions

The interaction of this compound with nuclear estrogen receptors is a critical determinant of its potential hormonal activity. Scientific investigations have largely clarified its binding profile with these key receptors.

Critical Analysis of In Silico Docking Predictions Versus Experimental Binding Data

There has been a notable contradiction between computational predictions and experimental findings regarding the binding of this compound to ERα. A 2022 in silico docking study by Canário and colleagues suggested a strong binding affinity of the compound to ERα, comparable to that of the natural ligand, 17β-estradiol. biorxiv.orgresearchgate.netnih.gov

However, these computational results have been challenged based on several critical points. biorxiv.orgresearchgate.net A detailed examination of the reported virtual binding pocket from the study by Canário et al. revealed that at least one residue near the critical ligand-binding site was labeled as "unknown," indicating a possible alteration of the receptor's known, published structure to accommodate the ligand. biorxiv.orgresearchgate.net Furthermore, subsequent attempts by other researchers to replicate the docking results using the same protocol and parameters failed to produce a docked pose with the claimed binding energy. biorxiv.org This discrepancy highlights the importance of validating in silico predictions with experimental data, as the established pharmacophore for ERα binding strongly relies on the phenolic A-ring that is absent in this compound. biorxiv.org

Table 2: Comparison of In Silico Predictions and Experimental Data for ERα Binding

| Data Source | Finding | Reported Binding Affinity to ERα | Source(s) |

| In Silico Docking (Canário et al., 2022) | Predicted strong binding | -10.1 kcal/mol | nih.gov, biorxiv.org |

| Experimental Binding Assays | No significant binding | Not applicable | biorxiv.org, researchgate.net |

| Critical Review of In Silico Model | Questioned validity due to altered receptor structure | Not applicable | biorxiv.org, researchgate.net, biorxiv.org |

Implications of Non-Binding for Hormonal Activity

The experimentally confirmed lack of binding of this compound to nuclear estrogen receptors has direct implications for its hormonal activity. biorxiv.orgresearchgate.net In vivo studies have demonstrated an absence of uterotrophic effects, meaning the compound does not stimulate the growth of the uterus in animal models. researchgate.netbiorxiv.org The lack of a uterotrophic response is considered a robust surrogate marker for the absence of in vivo ERα binding. biorxiv.org Consequently, due to its inability to bind to and activate estrogen receptors, this compound is not expected to exert direct estrogenic hormonal effects.

Hydroxysteroid Dehydrogenase (HSD) Family Interactions

The interactions of this compound with members of the hydroxysteroid dehydrogenase (HSD) family of enzymes are significant for understanding its metabolic fate and potential indirect biological activities.

Studies on 17beta-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Binding and Substrate Potential

In silico molecular docking studies have suggested a high affinity of this compound towards 17beta-hydroxysteroid dehydrogenase type 1 (17β-HSD1). nih.gov This enzyme is a key player in steroid metabolism, primarily catalyzing the conversion of the less potent estrogen, estrone, into the more potent 17β-estradiol. uniprot.orgwikipedia.org It also facilitates the conversion of androstenedione (B190577) to testosterone (B1683101). wikipedia.org Given its dione (B5365651) structure at the C-17 position, similar to the natural substrate estrone, it is plausible that this compound could act as a substrate for the reductive activity of 17β-HSD1. However, detailed experimental studies are required to confirm whether it is indeed a substrate or potentially an inhibitor of this enzyme.

Broader HSD Family Interactions and Stereoselectivity in Steroid Metabolism

The hydroxysteroid dehydrogenase family comprises numerous isozymes with varying substrate specificities and tissue distribution, playing a crucial role in regulating the activity of steroid hormones. wikipedia.org These enzymes catalyze the interconversion of keto and hydroxyl groups at various positions on the steroid nucleus, and their activity is often stereoselective. For instance, different HSDs can produce either alpha or beta-hydroxy metabolites. The metabolism of androst-4-ene-3,17-dione, a structurally similar steroid, by various biological systems has been shown to yield products hydroxylated at different positions, such as 11α-hydroxy and 7β-hydroxy derivatives, as well as the 17-reduced product, testosterone. nih.gov This illustrates the potential for this compound to interact with a range of HSD isozymes beyond 17β-HSD1, leading to various hydroxylated and reduced metabolites. The stereoselectivity of these enzymatic reactions would be critical in determining the specific structure and, consequently, the biological activity of any resulting metabolites.

Cytochrome P450 Enzyme System Interactions

The Cytochrome P450 (CYP) superfamily of enzymes is a critical component of steroidogenesis and xenobiotic metabolism. nih.gov These heme-containing monooxygenases are responsible for the oxidation of a wide array of substrates, including steroids. nih.gov The interaction of 10β-Hydroxyestr-4-ene-3,17-dione with this system, particularly with aromatase (CYP19A1), is of significant scientific interest.

Aromatase (CYP19A1) is the key enzyme responsible for the conversion of androgens to estrogens, a process known as aromatization. nih.gov This reaction is a rate-limiting step in estrogen biosynthesis and involves a series of three successive hydroxylations of the androgen A-ring. nih.gov

Research indicates that 10β-Hydroxyestr-4-ene-3,17-dione itself is not aromatized to estrogens. Studies using its precursor, 10β-hydroperoxy-4-estrene-3,17-dione, in the presence of NADPH, did not result in the formation of estrogenic products. nih.gov This suggests that the 10β-hydroxy group prevents the molecule from undergoing the necessary conformational changes for the final aromatization step of the A-ring. The aromatization process typically involves the oxidation and eventual removal of the C19-methyl group, a process that appears to be hindered by the presence of the 10β-hydroxy substituent. nih.gov

The analog, 10β-hydroperoxy-4-estrene-3,17-dione, has been demonstrated to be a potent modulator of aromatase activity. In the absence of NADPH, this hydroperoxy analog causes a time-dependent and irreversible inactivation of human placental aromatase. nih.gov For instance, at a concentration of 2.16 microM, it leads to a 50% loss of enzyme activity within 90 seconds. nih.gov This inactivation is believed to occur through the oxidation of critical residues within the enzyme's active site. The presence of the natural substrate, androstenedione, offers protection against this inactivation, suggesting a competitive interaction at the active site. nih.gov

Conversely, in the presence of NADPH, 10β-hydroperoxy-4-estrene-3,17-dione acts as a competitive inhibitor of androstenedione aromatization, with a determined Ki of 330 nM. nih.gov This indicates that while it binds to the active site, it does not proceed through the catalytic cycle to cause inactivation when the necessary reducing equivalents (NADPH) are available for the enzyme's normal function. nih.gov

| Compound | Condition | Effect on Aromatase | Ki (nM) |

| 10β-hydroperoxy-4-estrene-3,17-dione | Without NADPH | Time-dependent inactivation | N/A |

| 10β-hydroperoxy-4-estrene-3,17-dione | With NADPH | Competitive inhibition | 330 |

| Androstenedione | With NADPH | Substrate (Km = 21 nM) | N/A |

The interactions of 10β-substituted analogs provide valuable insights into the catalytic mechanism of aromatase. The traditional model of aromatization posits that 19-hydroxyandrostenedione and 19-oxoandrostenedione are obligatory intermediates in the conversion of androstenedione to estrogen. nih.gov However, studies have shown that these intermediates can also act as competitive inhibitors of androstenedione aromatization, suggesting they can dissociate from the enzyme before the reaction sequence is complete. nih.govnih.gov This "distributive-dissociative" nature of aromatase is a key aspect of its function. nih.gov The behavior of 10β-hydroperoxy-4-estrene-3,17-dione, acting as both an inactivator and a competitive inhibitor depending on the presence of NADPH, further illuminates the complex interactions within the aromatase active site. nih.gov Its inability to be aromatized highlights the stringent structural requirements for substrates to undergo the complete reaction sequence. nih.gov

Beyond CYP19A1, other cytochrome P450 enzymes are crucial in steroid metabolism. For example, CYP17A1 is a key enzyme that catalyzes both 17α-hydroxylation and the subsequent 17,20-lyase reaction, which are critical steps in the synthesis of both glucocorticoids and androgens. nih.govnih.gov While direct studies on the interaction of 10β-Hydroxyestr-4-ene-3,17-dione with a broad panel of P450 enzymes are limited, its structural similarity to other steroids suggests potential interactions.

The metabolism of steroids is a complex network, and the introduction of any compound that interacts with P450 enzymes can have significant consequences. Inhibition or induction of these enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially leading to toxicity or reduced efficacy. nih.gov For instance, inhibitors of CYP3A4, a major drug-metabolizing enzyme that also acts on steroids, can significantly alter the required dosages of other drugs metabolized by this enzyme. nih.gov Therefore, in the context of steroidogenesis research, understanding the potential of compounds like 10β-Hydroxyestr-4-ene-3,17-dione to interact with various P450 isoforms is crucial for predicting potential pharmacological and toxicological outcomes. nih.gov

| P450 Enzyme | Function in Steroidogenesis | Potential Interaction Implication |

| CYP19A1 (Aromatase) | Converts androgens to estrogens. nih.gov | Inhibition can reduce estrogen levels. |

| CYP17A1 | 17α-hydroxylation and 17,20-lyase activity. nih.govnih.gov | Inhibition can block androgen and cortisol synthesis. |

| CYP3A4 | Metabolizes a wide range of steroids and xenobiotics. nih.gov | Inhibition or induction can lead to drug interactions. nih.gov |

Modulatory Effects on Aromatase (CYP19A1) Activity

Other Enzyme Systems in Steroid Metabolism Interacting with 10β-Hydroxyestr-4-ene-3,17-dione

Besides the cytochrome P450 system, other enzymes play vital roles in modifying steroid structures and activities. One such class of enzymes is the hydroxysteroid dehydrogenases (HSDs). For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the interconversion of 17-keto and 17-hydroxy steroids. nih.gov Studies on analogs of androstenedione have shown that while they can inhibit aromatase, they can also serve as substrates for 17β-HSD. nih.gov This highlights the multifaceted interactions of steroid-like molecules within the metabolic pathways. While direct evidence for 10β-Hydroxyestr-4-ene-3,17-dione's interaction with 17β-HSD is not extensively documented in the provided context, its 17-keto group makes it a plausible substrate for reductive metabolism by 17β-HSDs, potentially converting it to a 17β-hydroxy derivative. Such conversions are critical as they can dramatically alter the biological activity of a steroid.

Furthermore, microbial models are often used to study steroid transformations that can mimic mammalian metabolism. Various fungi, such as Aspergillus and Fusarium species, are known to perform hydroxylations and reductions on steroid skeletons, including the reduction of the 17-carbonyl group of androst-4-ene-3,17-dione. researchgate.netresearchgate.net These microbial systems can be valuable tools for identifying potential metabolites of 10β-Hydroxyestr-4-ene-3,17-dione that might be formed by analogous enzymes in humans.

Structural Biology and Computational Chemistry of 10beta Hydroxyestr 4 Ene 3,17 Dione

Spectroscopic Characterization and Conformational Analysis

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its biological function. Spectroscopic techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating atomic coordinates and conformational dynamics.

X-ray Crystallography for Molecular Geometry and Ring Conformation

As of the current literature, a specific X-ray crystal structure for 10beta-Hydroxyestr-4-ene-3,17-dione has not been reported. However, crystallographic studies of its parent compound, formestane (B1683765), and other steroidal inhibitors in complex with their target enzyme, aromatase, have provided a foundational understanding of the steroid's core geometry. These studies reveal the characteristic fused ring system and provide a basis for computational modeling of this compound's conformation.

Molecular Docking and Molecular Dynamics Simulations

In the absence of direct experimental structures, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful predictive tools to model the interaction between a ligand and its protein target.

Predictive Modeling of Ligand-Protein Binding (e.g., Receptor-Ligand Complexes, Enzyme Active Sites)

Molecular docking predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govnih.gov For this compound, the primary target of interest is the aromatase enzyme (cytochrome P450 19A1), which its parent compound, formestane, irreversibly inhibits. nih.govpatsnap.com

Docking studies of formestane and other steroidal inhibitors within the aromatase active site have identified key amino acid residues crucial for binding. nih.govresearchgate.netresearchgate.net These interactions are essential for positioning the steroid correctly for the enzymatic reaction that leads to inhibition.

Key Interacting Residues in the Aromatase Active Site:

| Interaction Type | Amino Acid Residues |

|---|---|

| Polar/Hydrogen Bonding | Asp309, Thr310, Met374, Ser478 |

| Aromatic | Phe134, Phe221, Trp224 |

| Non-polar (Hydrophobic) | Ile133, Ala306, Ala307, Val370, Leu372, Leu477 |

Table based on findings from multiple docking studies of steroidal aromatase inhibitors. nih.govresearchgate.net

It is predicted that this compound, as a close analog and active metabolite of formestane, binds within this same active site. The C17-keto group is expected to form hydrogen bonds, similar to the natural substrate androstenedione (B190577). The steroidal backbone would be stabilized by numerous hydrophobic and van der Waals interactions with the non-polar residues lining the active site cleft. The distinguishing 10-beta-hydroxy group likely forms additional interactions within the active site, potentially influencing its binding affinity and orientation compared to the parent compound.

Computational Approaches to Elucidate Mechanisms of Biological Action

Computational methods, particularly molecular dynamics (MD) simulations, can provide a deeper understanding of the dynamic processes involved in ligand binding and the mechanism of enzyme inhibition. nih.govnih.gov Formestane is classified as a Type I, or irreversible, steroidal aromatase inhibitor. wikipedia.orgdrugbank.com It acts as a suicide substrate, where the enzyme converts it into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov

The biological action of this compound is intrinsically linked to this mechanism. Computational studies help to model the steps of this process:

Binding: The steroid enters the active site and orients itself through interactions with key residues, as predicted by docking studies.

Enzymatic Conversion: The aromatase enzyme initiates its catalytic cycle on the bound steroid.

Inactivation: A reactive intermediate is formed, which then forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation. patsnap.com

MD simulations can be used to study the stability of the ligand-protein complex and to observe conformational changes in both the ligand and the protein that are critical for the inhibitory action. nih.gov These computational approaches provide a mechanistic rationale for the potent and prolonged effect of this class of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate models that predict the activity of new compounds and highlight the structural features that are critical for function. nih.gov

Numerous QSAR studies have been performed on steroidal aromatase inhibitors to understand the structural requirements for potent inhibition. nih.govresearchgate.netnih.govnih.govniscpr.res.in These studies have consistently shown that the steroid's shape and electronic properties are paramount.

Key Findings from QSAR Studies on Steroidal Aromatase Inhibitors:

Steric Fields: The 3D shape of the molecule is critical. There is a defined volume within the active site, and bulky substituents in unfavorable positions can decrease activity, while appropriate substituents in other areas can enhance it. For instance, studies have identified a sterically tolerant region near positions C4, C6-alpha, and C7-alpha, and a less tolerant pocket near the C6-beta position. nih.gov

Electrostatic Fields: The distribution of charge on the molecule influences its interaction with the polar residues and the heme group in the aromatase active site. Regions requiring negative potential (e.g., from carbonyl oxygens) and positive potential are mapped to guide the design of more potent inhibitors.

Pharmacophore Models: These models distill the essential 3D arrangement of chemical features required for activity. For steroidal aromatase inhibitors, a typical pharmacophore includes hydrogen bond acceptors (at C3 and C17) and several hydrophobic centers that must align correctly with the enzyme's active site. nih.gov

As an analog within this class, the activity of this compound is explained by these models. Its structure fits the established pharmacophore for aromatase inhibition. The addition of the 10-beta-hydroxy group alters both the steric and electrostatic fields of the molecule compared to other androstenedione derivatives. QSAR models suggest that this modification is compatible with the active site and contributes to its profile as an effective aromatase inhibitor. These computational models provide crucial insights that aid in the rational design of novel and more potent steroidal inhibitors. researchgate.netconsensus.app

Investigational Biological Activities and Mechanistic Studies of 10beta Hydroxyestr 4 Ene 3,17 Dione

Neuroprotection Research in Preclinical Models

Antioxidant Properties and Reactive Oxygen Species Detoxification Pathways

No specific studies were found that investigate the antioxidant capabilities or the effect of 10beta-Hydroxyestr-4-ene-3,17-dione on reactive oxygen species (ROS) detoxification pathways.

Central Nervous System (CNS) Selective Prodrug Development and Efficacy in Brain/Retina

There is no available research on the development or evaluation of this compound as a CNS-selective prodrug.

Mechanistic Insights into Neuroprotective Effects

Mechanistic studies detailing how this compound might exert neuroprotective effects have not been published.

Antiproliferative and Cytotoxic Research in Cancer Cell Lines

In Vitro Evaluation of Antiproliferative Potency Against Hormone-Dependent and Other Cancer Cells

No data from in vitro studies evaluating the antiproliferative strength of this compound against any cancer cell lines are available.

Elucidation of Cellular Mechanisms Underlying Cytotoxicity (e.g., cell viability, flow cytometry)

There are no published studies using methods such as flow cytometry to elucidate the cytotoxic mechanisms of this compound.

Endocrine System Modulation Research

Absence of Uterotrophic Effects and Non-Hormonal Activity in Peripheral Tissues

There is no direct scientific evidence available from in vivo or in vitro studies to confirm or deny the uterotrophic effects of this compound. Research on its direct hormonal activity in peripheral tissues has not been published.

Exploration of Indirect Endocrine Pathway Modulation

The scientific literature lacks studies investigating the mechanisms by which this compound might indirectly modulate endocrine pathways. There is no available data on its potential to inhibit key enzymes such as aromatase or 5α-reductase.

Advanced Analytical Methodologies for 10beta Hydroxyestr 4 Ene 3,17 Dione Research

The investigation of 10beta-Hydroxyestr-4-ene-3,17-dione, a steroidal compound with significant research interest, relies on a suite of advanced analytical methodologies. These techniques are essential for its detection in complex biological matrices, precise quantification, structural elucidation, and the characterization of its metabolic fate. The synergy between mass spectrometry and spectroscopic methods provides a comprehensive toolkit for researchers.

Future Research Directions and Unanswered Questions for 10beta Hydroxyestr 4 Ene 3,17 Dione

Comprehensive Elucidation of Minor Metabolic Pathways and Enzyme Systems

Current understanding of the metabolism of 10beta-Hydroxyestr-4-ene-3,17-dione is likely incomplete. The biotransformation of steroids is notoriously complex, often involving numerous enzymes that produce a wide array of metabolites. Research into related steroid compounds has revealed intricate metabolic pathways; for example, the microbial transformation of phytosterols (B1254722) can produce intermediates like 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) and 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD) through the action of specific hydroxylase enzymes. nih.govnih.gov Similarly, the metabolism of androst-4-ene-3,17-dione in muscle tissue involves specific reductase enzymes. nih.gov

Future research must aim to identify the minor, yet potentially bioactive, metabolites of this compound. This requires sensitive analytical techniques capable of detecting and structuring elucidating low-abundance molecules. A critical unanswered question is which specific enzyme isoforms, particularly within the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, are responsible for these transformations. Identifying these enzymes will be crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic profiles.

High-Resolution Structural Biology of this compound-Enzyme Complexes

To truly understand how a compound functions, one must visualize its interaction with its biological targets at an atomic level. While computational methods like molecular docking can provide valuable predictions, as demonstrated in studies of the related compound 10β-Hydroxyestra-1,4-diene-3,17-dione (HEDD) with estrogen receptor α and 17β-hydroxysteroid dehydrogenase, they are not a substitute for empirical structural data. nih.gov

A significant goal for future research is to obtain high-resolution crystal structures of this compound bound within the active sites of its key metabolizing enzymes or receptor targets. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) can reveal the precise orientation of the compound, the specific amino acid residues involved in binding, and any conformational changes that occur in the enzyme upon binding. This information is invaluable for understanding its mechanism of action and for the rational design of analogues with modified properties.

Development of Advanced Probes and Tracers for In Vivo Research

Studying the effects of this compound is often confined to in vitro systems, which may not accurately reflect its behavior in a complex living organism. To bridge this gap, the development of advanced chemical tools is essential. This includes the synthesis of isotopically labeled versions of the compound (e.g., using ¹³C or ¹⁴C), which can serve as tracers to follow its metabolic fate in vivo. nih.gov

Furthermore, the creation of fluorescent probes could allow for real-time imaging of the compound's distribution in tissues and cells. lu.se Such probes could be designed to fluoresce only upon binding to a specific target or after being metabolized by a particular enzyme, providing dynamic spatial and temporal information that is currently unattainable. These tools would be instrumental in answering critical questions about the compound's pharmacokinetics and target engagement in a physiological context.

Mechanistic Exploration of Novel Biological Activities Beyond Current Understanding

The biological activities of steroids can be diverse. For instance, the related compound HEDD has been reported to have not only neuroprotective effects but also significant antiproliferative activity against certain cancer cell lines. nih.gov Other similar steroidal structures, like 4-hydroxyandrost-4-ene-3,17-dione and androsta-1,4,6-triene-3,17-dione, are known for their ability to inhibit the aromatase enzyme, thereby controlling estrogen synthesis. nih.govwikipedia.orgmedchemexpress.com

A major unanswered question is whether this compound possesses similar or entirely novel biological activities. Future investigations should systematically screen the compound for a range of effects, including anti-cancer, anti-inflammatory, and neuroactive properties. If new activities are discovered, subsequent research must focus on elucidating the underlying molecular mechanisms, such as interactions with nuclear receptors (e.g., the androgen receptor nih.gov) or modulation of key signaling pathways.

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Impact

To gain a holistic view of the biological impact of this compound, future research should leverage "omics" technologies. nih.gov This involves a systems-biology approach where multiple layers of biological information are integrated. By treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (all RNA transcripts), proteome (all proteins), and metabolome (all metabolites), researchers can construct a comprehensive picture of its effects.

This integrated approach can reveal entire biological pathways that are perturbed by the compound, moving beyond a one-target, one-effect paradigm. nih.gov For example, transcriptomics might reveal the upregulation of genes involved in a specific stress response, while proteomics could confirm changes in the corresponding protein levels, and metabolomics could identify downstream shifts in metabolic products. This systems-level view is critical for understanding the compound's full physiological role and its potential off-target effects. nih.gov

Table 2: Compound Reference List

| Compound Name | Abbreviation | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | C₁₈H₂₄O₃ | 5189-96-8 axios-research.com | |

| 10beta-Hydroxyestra-1,4-diene-3,17-dione | HEDD | Not specified | Not specified |

| 4-hydroxyandrost-4-ene-3,17-dione | 4-OH-A | Not specified | Not specified |

| Androst-4-ene-3,17-dione | AD | Not specified | Not specified |

| 9α-hydroxyandrost-4-ene-3,17-dione | 9-OHAD | Not specified | Not specified |

| 11α-hydroxyandrost-4-ene-3,17-dione | 11α-HAD | Not specified | Not specified |

Q & A

Q. Methodological Validation :

- Enzyme Assays : Use recombinant CYP enzymes in vitro with LC-MS/MS to track intermediate formation.

- Isotopic Labeling : Incubate deuterated precursors (e.g., androst-4-ene-3,17-dione) with microbial cultures (e.g., Mycobacterium fortuitum) to trace hydroxylation steps .

- KEGG Pathway Mapping : Cross-reference detected metabolites with KEGG databases (e.g., hsa00140 for corticosteroid biosynthesis) .

Table 1 : Key KEGG Reactions Involving 19-Oxoandrost-4-ene-3,17-dione (Analogous Pathway)

| Rxn ID | Reaction | Enzyme Involved |

|---|---|---|

| R02351 | 19-Oxoandrost-4-ene-3,17-dione → Estrone + Formate | CYP19A1 (Aromatase) + NADPH-hemoprotein |

| R04759 | 19-Hydroxyandrost-4-ene-3,17-dione → 19-Oxoandrost-4-ene-3,17-dione | 19-Hydroxysteroid dehydrogenase |

Advanced Question: How can microbial biosynthesis of 10β-Hydroxyestr-4-ene-3,17-dione be optimized through gene regulation?

Answer:

Optimization strategies derived from studies on similar steroids (e.g., 9α-hydroxy-4-androstene-3,17-dione) include:

- Gene Knockouts : Disrupt 3-ketosteroid-Δ¹-dehydrogenase (ksdD) in Mycobacterium fortuitum to prevent undesired degradation of intermediates .

- Multi-Gene Regulation : Overexpress hydroxylase genes (e.g., CYP125) and redox partners (e.g., ferredoxin reductases) to enhance hydroxylation efficiency .

- Substrate Engineering : Use phytosterols (e.g., β-sitosterol) as cost-effective precursors in fed-batch fermentations, monitoring dissolved oxygen and pH to maximize yield .

Table 2 : Example Gene Modifications in Mycobacterium fortuitum for Steroid Hydroxylation

| Target Gene | Modification | Effect on Yield (9α-OH-AD) | Reference |

|---|---|---|---|

| ksdD | Knockout | 2.5-fold increase | |

| CYP125 | Overexpression | 40% improvement |

Basic Question: What analytical techniques are recommended for detecting 10β-Hydroxyestr-4-ene-3,17-dione in biological samples?

Answer:

- LC-MS/MS : Use reversed-phase C18 columns with ESI+ ionization. Monitor transitions m/z 316.2 → 298.2 (quantifier) and 316.2 → 253.1 (qualifier) .

- Sample Preparation : Liquid-liquid extraction (LLE) with tert-butyl methyl ether, followed by derivatization with hydroxylamine to enhance sensitivity for ketosteroids .

- Validation Parameters : Include recovery rates (>80%), LOQ (≤1 ng/mL), and matrix effect assessments (e.g., ion suppression in urine vs. serum) .

Advanced Question: How can contradictory results in residue analysis of 10β-Hydroxyestr-4-ene-3,17-dione be resolved?

Answer:

Contradictions often arise from substrate variability (e.g., urine vs. tissue) or enzymatic interconversions. Mitigation strategies:

- Isomer-Specific Detection : Differentiate α/β isomers using chiral columns (e.g., Chiralpak IA) or ion mobility spectrometry .

- Stability Studies : Pre-treat samples with β-glucuronidase to hydrolyze conjugated metabolites and prevent false negatives .

- Cross-Validation : Compare results across multiple platforms (e.g., GC-MS for volatile derivatives vs. LC-MS for polar intermediates) .

Advanced Question: What methodologies are used to synthesize novel derivatives of 10β-Hydroxyestr-4-ene-3,17-dione?

Answer:

- Thiosemicarbazone Synthesis : React the 3-keto group with thiosemicarbazide in ethanol/glacial acetic acid (1:1) under reflux (70°C, 6 hr). Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) .

- Epoxidation : Treat with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to introduce spiro-epoxide moieties at the 6β position .

- Biological Screening : Test cytotoxicity in hormone-dependent cell lines (e.g., MCF-7) using MTT assays, noting IC₅₀ values relative to parent compounds .

Basic Question: What safety protocols apply to handling 10β-Hydroxyestr-4-ene-3,17-dione in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Collect organic waste in halogen-resistant containers, adhering to RCRA guidelines for ketosteroids .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.